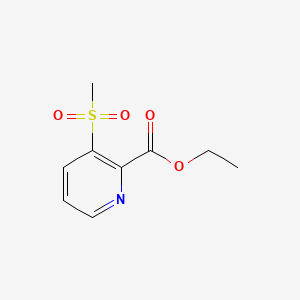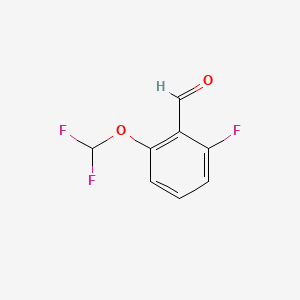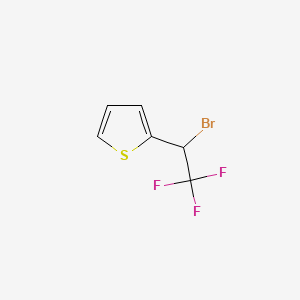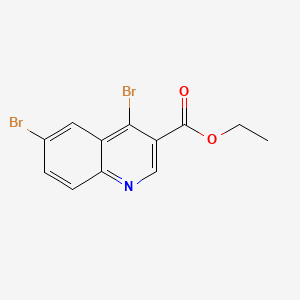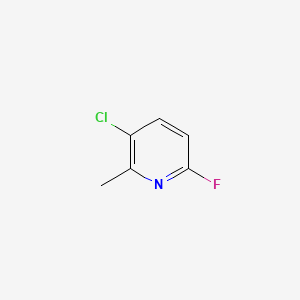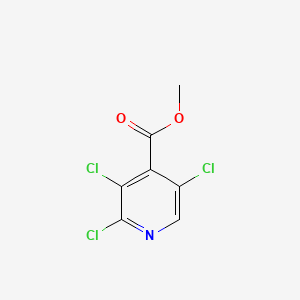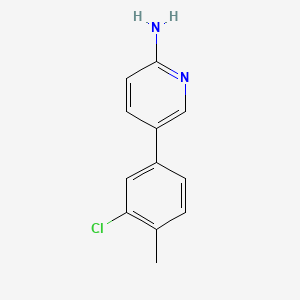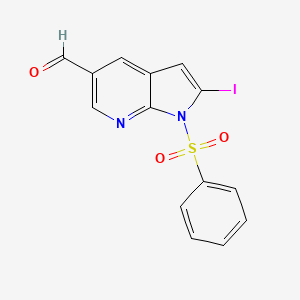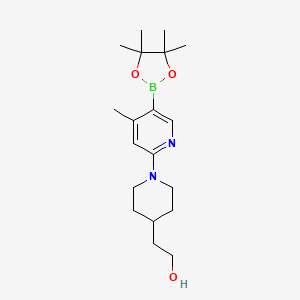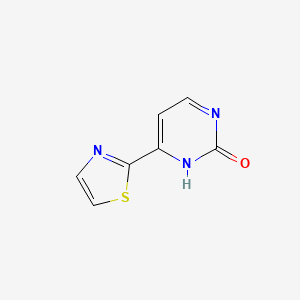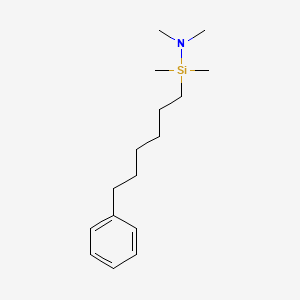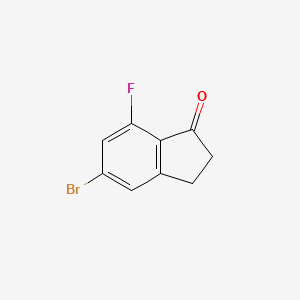
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
概要
説明
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 1242157-14-7 . It has a molecular weight of 229.05 and a linear formula of C9H6BrFO . The molecule contains a total of 18 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one consists of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a boiling point of 315.6±42.0 °C (760 mm Hg) .科学的研究の応用
Organic Synthesis
5-Bromo-7-fluoro-1-indanone is an organooxygen compound used in organic synthesis . It’s a complex ketone that can be used as a building block in the synthesis of various organic compounds .
Preparation of Thiosemicarbazones
5-Bromo-7-fluoro-1-indanone can be used to prepare precursors for thiosemicarbazones derived from 1-indanones . Thiosemicarbazones are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Synthesis of Fluorinated Quinolines
This compound can also be used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . Fluorinated quinolines are important in medicinal chemistry due to their bioactive properties.
4. Synthesis of Imidazolyl and Triazolyl Substituted Biphenyl Compounds 5-Bromo-7-fluoro-1-indanone participates in the synthesis of the imidazolyl and triazolyl substituted biphenyl compounds . These compounds are of interest due to their potential biological activities.
Safety and Hazards
作用機序
Mode of Action
The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight . .
特性
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKZIKGIGAVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732155 | |
| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242157-14-7 | |
| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

